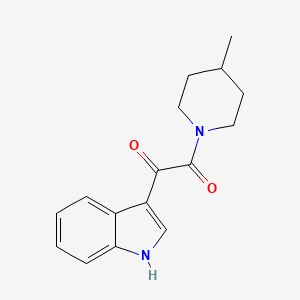

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

説明

特性

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-8-18(9-7-11)16(20)15(19)13-10-17-14-5-3-2-4-12(13)14/h2-5,10-11,17H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQRPECIODCHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling of Indole and Piperidine Rings: This step involves the formation of the ethane-1,2-dione bridge between the indole and piperidine rings, typically through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and piperidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

類似化合物との比較

Key Features:

- Molecular Formula : Presumed to be C₁₆H₁₈N₂O₂ based on the 3-methylpiperidinyl analog ().

- Molecular Weight : ~270.33 g/mol.

- Functional Groups :

- Indole ring (aromatic heterocycle with NH group).

- 4-Methylpiperidine (saturated six-membered ring with a methyl group at position 4).

- Ethane-1,2-dione (electron-withdrawing diketone core).

The diketone moiety is critical for interactions with biological targets, such as enzymes or receptors, while the indole and piperidine groups modulate solubility, bioavailability, and target specificity.

Structural Analogues with Varying Substituents

Piperidine/Piperazine Derivatives

1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione ():

- Molecular Weight : 270.33 g/mol.

- Key Difference : Methyl group at position 3 of the piperidine ring.

- Properties : Higher hydrophobicity (predicted logP ~1.4) compared to morpholine analogs.

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (): Molecular Weight: 375.43 g/mol. Application: Investigated as a pharmaceutical intermediate with anticancer activity ().

1-(Morpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione ():

- Molecular Weight : 258.27 g/mol.

- Key Feature : Morpholine ring improves water solubility due to oxygen’s electronegativity.

- Activity : Used in biochemical studies; lower logP (1.4) suggests better solubility than piperidine analogs.

Aromatic Substituents

1-Phenyl-2-pyridinylethane-1,2-diones ():

- Key Feature : Asymmetric aromatic groups enhance water solubility (~10× more than benzil).

- Activity : Potent carboxylesterase (CE) inhibitors with IC₅₀ values comparable to benzil but improved pharmacokinetics.

- Structure : 1-(5-hydroxy-1H-indol-2-yl)-2-(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione.

- Activity : Marine-derived natural product with predicted CE inhibition (clogP = 2.0).

Heterocyclic Substituents

1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione ():

- Molecular Weight : 317.35 g/mol.

- Key Feature : Pyrrolidine substituent introduces conformational flexibility.

- Application : Explored in medicinal chemistry for protease inhibition.

Table 1: Comparative Data for Ethane-1,2-dione Derivatives

*Estimated based on morpholine analog ().

Key Observations :

- Solubility : Piperidine/morpholine derivatives exhibit better solubility than purely aromatic analogs (e.g., benzil). The target compound’s 4-methylpiperidinyl group may balance hydrophobicity and membrane permeability.

- Enzyme Inhibition : Ethane-1,2-diones with asymmetric substituents (e.g., pyridinyl-phenyl) show enhanced potency and selectivity for CEs (). The target compound’s piperidine group may interact with hydrophobic enzyme pockets.

- Anticancer Activity : Diaries of piperazine derivatives () suggest that bulky substituents (e.g., benzyl) improve cytotoxicity, but methyl groups may reduce steric hindrance for target binding.

Notes :

生物活性

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic compound that integrates an indole moiety with a piperidine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuroprotection.

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The structure includes both an indole and a piperidine ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Moiety : This can be achieved using Fischer indole synthesis.

- Formation of the Piperidine Moiety : This is often synthesized through hydrogenation or cyclization reactions.

- Coupling : The final step involves linking the two moieties through a condensation reaction to form the ethane-1,2-dione bridge.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives, including this compound. For instance, similar compounds have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

These compounds induce apoptosis and disrupt tubulin polymerization, suggesting a mechanism similar to that of colchicine, which is known for its anticancer properties .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. The piperidine ring in this compound may contribute to its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

Mechanistic Studies

Mechanistic studies on indole derivatives indicate that they may exert their effects through:

- Apoptosis Induction : Compounds like 7d have been shown to trigger apoptosis in a dose-dependent manner.

- Cell Cycle Arrest : They can arrest cells in the G2/M phase, which is critical for halting cancer progression.

- Inhibition of Tubulin Polymerization : This action is consistent with known tubulin inhibitors and could lead to reduced cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of various indole derivatives against HeLa and MCF-7 cell lines. The study found that specific structural modifications significantly enhanced biological activity, leading to the identification of promising candidates for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, and what reaction conditions are typically employed?

- Methodology :

- Step 1 : Formation of the indole core using indole-3-carboxaldehyde as a precursor under acidic/basic conditions .

- Step 2 : Alkylation of the piperidine ring using methylating agents (e.g., methyl iodide) to introduce the 4-methyl group .

- Step 3 : Oxidation of intermediates with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the dione moiety .

- Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF, DCM) with bases like triethylamine to neutralize acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify indole C-H protons (δ 7.0–8.5 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm) .

- HRMS : Confirm molecular weight (e.g., ~381.47 g/mol for analogs) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) from the dione group .

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

- Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .

- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

- Strategies :

- Solvent Optimization : Use DCM for alkylation (improves reaction rate) and DMF for polar intermediates .

- Catalyst Screening : Triethylamine for acid scavenging; Pd/C for hydrogenation steps .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Approaches :

- Assay Standardization : Use identical cell lines (e.g., NIH/3T3 for baseline toxicity) and positive controls .

- SAR Parallel Studies : Compare analogs (e.g., ethyl vs. methyl substitutions) to isolate structural contributors to activity .

- Meta-Analysis : Pool data from independent studies to identify trends in potency (e.g., IC₅₀ variability in kinase assays) .

Q. How does the substitution pattern on the indole and piperidine rings influence the compound’s pharmacological profile?

- Key Findings :

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Methyl | Piperidine (C4) | ↑ Metabolic stability | |

| Ethyl | Piperidine (C4) | ↑ Lipophilicity, ↓ solubility | |

| Halogens | Indole (C5/C6) | ↑ Receptor binding affinity |

- Methodology : Systematic substitution followed by logP measurements and pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. What in silico and in vitro approaches are recommended to elucidate the compound’s mechanism of action?

- In Silico :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (PDB: 5I6X) .

- QSAR Modeling : Correlate substituent electronegativity with bioactivity .

- In Vitro :

- Gene Expression Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes to infer GPCR activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。